N,S-BIS-FMOC-GLUTATHION

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,S-BIS-FMOC-GLUTATHIONE is a potent glyoxalase II inhibitor with a Ki value of 0.32 mM . It is used for research purposes .

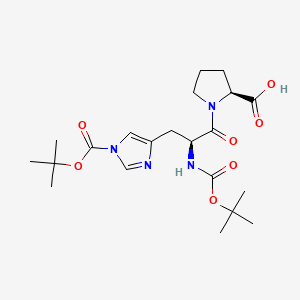

Molecular Structure Analysis

The molecular weight of N,S-BIS-FMOC-GLUTATHIONE is 751.80 and its formula is C40H37N3O10S . The sequence is {Fmoc}- {γ-Glu ( ( {Cys-Fmoc})-Gly)} .Wissenschaftliche Forschungsanwendungen

Selektive Bildgebung von Glutathion in lebenden Zellen

N,S-BIS-FMOC-GLUTATHION wurde bei der Entwicklung von peptidbasierten Fluoreszenzsensoren für die selektive Bildgebung von Glutathion (GSH) in lebenden Zellen eingesetzt . Diese Sensoren nutzen die Biokompatibilität von Peptidgerüsten und die spezifische Bindungsaffinität von GSH zu bestimmten Metallionen, was eine empfindliche und selektive Bildgebung von GSH ermöglicht. Dies ist besonders wertvoll bei der Untersuchung des GSH-Weges und seiner Rolle bei der Aufrechterhaltung des Redoxgleichgewichts in Zellen.

In-vivo-Bildgebung in Modellorganismen

Die gleichen peptidbasierten Sensoren wurden für die In-vivo-Bildgebung in Modellorganismen wie Zebrafischlarven erweitert . Diese Anwendung ist entscheidend für das Verständnis der biologischen Funktionen von GSH in einem lebenden System und liefert Einblicke in die Auswirkungen von GSH-Spiegeln auf die Gesundheit und Krankheitszustände von Organismen.

Glyoxalase-II-Hemmung

This compound wirkt als potenter Inhibitor von Glyoxalase II, einem Enzym, das an der Entgiftung von Methylglyoxal beteiligt ist, einem Nebenprodukt der Glykolyse . Diese Hemmung ist bedeutsam für die Untersuchung der Rolle des Enzyms bei verschiedenen Krankheiten, darunter Krebs und Diabetes, bei denen eine Dysfunktion des Glyoxalase-Systems häufig beobachtet wird.

Peptidsynthese und Arzneimittelentwicklung

Die Schutzgruppen der Verbindung sind entscheidend für die Peptidsynthese, insbesondere bei der Herstellung von Peptiden, die die Struktur und Funktion von natürlich vorkommenden Peptiden nachahmen . Dies hat Auswirkungen auf die Arzneimittelentwicklung, bei der synthetisierte Peptide als therapeutische Mittel oder als Bestandteil von Arzneimittelverabreichungssystemen dienen können.

Forschung zu bioaktiven Peptiden

This compound ist an der Synthese von bioaktiven Peptiden beteiligt, die eine Reihe von Anwendungen haben, darunter antimikrobielle, antihypertensive und antioxidative Aktivitäten . Diese Peptide sind entscheidend für die Entwicklung neuer Behandlungen und das Verständnis der Wirkmechanismen verschiedener bioaktiver Verbindungen.

Selbstassemblierende Peptidhydrogels

Die Verbindung wurde bei der Synthese von selbsttragenden Hydrogelen auf Basis von Fmoc-derivatisierten kationischen Peptiden verwendet . Diese Hydrogels haben potenzielle Anwendungen in der Gewebezüchtung und regenerativen Medizin, da sie ein Gerüst für das Zellwachstum und die Gewebsbildung bieten können.

Wirkmechanismus

Target of Action

N,S-Bis-Fmoc-Glutathione is a potent inhibitor of glyoxalase II . Glyoxalase II, also known as hydroxyacylglutathione hydrolase, is an enzyme that plays a crucial role in the detoxification of methylglyoxal, a byproduct of glycolysis .

Mode of Action

The compound interacts with glyoxalase II, inhibiting its function . The inhibition constant (Ki) value of N,S-Bis-Fmoc-Glutathione for glyoxalase II is 0.32 mM , indicating a strong interaction between the compound and its target.

Biochemical Pathways

By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione disrupts the glyoxalase system, a critical pathway involved in the detoxification of methylglyoxal . This disruption can lead to an accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids, potentially leading to cellular dysfunction .

Result of Action

The inhibition of glyoxalase II by N,S-Bis-Fmoc-Glutathione can lead to an increase in cellular levels of methylglyoxal, potentially causing cellular stress and dysfunction . .

Biochemische Analyse

Biochemical Properties

N,S-Bis-Fmoc-Glutathione plays a significant role in biochemical reactions as a potent inhibitor of glyoxalase II, with a Ki value of 0.32 mM . Glyoxalase II is an enzyme that catalyzes the hydrolysis of S-D-lactoylglutathione to glutathione and D-lactic acid. By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione interferes with the detoxification pathway of methylglyoxal, leading to an accumulation of this reactive compound. Additionally, N,S-Bis-Fmoc-Glutathione interacts with other enzymes involved in glutathione metabolism, such as glutathione S-transferase, albeit to a lesser extent .

Cellular Effects

N,S-Bis-Fmoc-Glutathione has profound effects on various cell types and cellular processes. In neural cells, treatment with N,S-Bis-Fmoc-Glutathione leads to the contraction or disappearance of extending neurites and, in some cases, cell disintegration . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and affecting the redox state of the cell. The inhibition of glyoxalase II by N,S-Bis-Fmoc-Glutathione results in increased methylglyoxal levels, which can induce oxidative stress and alter cellular functions .

Molecular Mechanism

The molecular mechanism of N,S-Bis-Fmoc-Glutathione involves its binding to the active site of glyoxalase II, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of S-D-lactoylglutathione to glutathione and D-lactic acid, leading to an accumulation of methylglyoxal. The increased levels of methylglyoxal can modify proteins and nucleic acids, affecting their function and stability. Additionally, N,S-Bis-Fmoc-Glutathione may influence gene expression by altering the redox state of the cell and modulating transcription factors sensitive to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,S-Bis-Fmoc-Glutathione change over time. Initially, the compound induces oxidative stress and disrupts cellular functions. Over prolonged exposure, cells may adapt to the increased levels of methylglyoxal by upregulating antioxidant defenses or undergoing apoptosis . The stability of N,S-Bis-Fmoc-Glutathione is influenced by storage conditions, with recommended storage at -20°C to maintain its potency . Long-term studies have shown that N,S-Bis-Fmoc-Glutathione can lead to chronic oxidative stress and cellular damage in vitro .

Dosage Effects in Animal Models

The effects of N,S-Bis-Fmoc-Glutathione vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and metabolic changes. At higher doses, N,S-Bis-Fmoc-Glutathione can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance the desired biochemical effects with minimal toxicity .

Metabolic Pathways

N,S-Bis-Fmoc-Glutathione is involved in the metabolic pathways related to glutathione metabolism. It interacts with enzymes such as glyoxalase II, glutathione S-transferase, and glutathione reductase . By inhibiting glyoxalase II, N,S-Bis-Fmoc-Glutathione disrupts the detoxification of methylglyoxal, leading to its accumulation. This compound also affects the levels of other metabolites involved in the redox balance and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, N,S-Bis-Fmoc-Glutathione is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. In the brain, for example, the Na±dependent glutathione transporter plays a role in its transport across the blood-brain barrier .

Subcellular Localization

N,S-Bis-Fmoc-Glutathione’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. It may localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its localization, as different cellular compartments have distinct redox environments and metabolic activities .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N,S-BIS-FMOC-GLUTATHIONE involves the protection of the amino and thiol groups of glutathione followed by coupling with FMOC-Cl to form the final product.", "Starting Materials": [ "Glutathione", "FMOC-Cl", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Glutathione is dissolved in methanol and triethylamine is added to adjust the pH to 8.5.", "FMOC-Cl is dissolved in chloroform and added dropwise to the glutathione solution with constant stirring.", "The reaction mixture is stirred for 2 hours at room temperature.", "The solvent is evaporated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the final product N,S-BIS-FMOC-GLUTATHIONE." ] } | |

CAS-Nummer |

149438-56-2 |

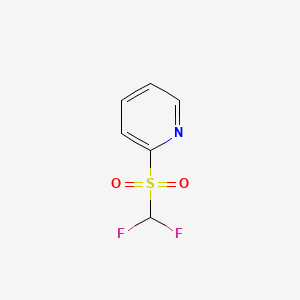

Molekularformel |

C40H37N3O10S |

Molekulargewicht |

751.807 |

IUPAC-Name |

(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |

InChI-Schlüssel |

RASUYODSPFXBSK-HEVIKAOCSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)